molecular formula C14H14ClN5S B303602 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B303602
M. Wt: 319.8 g/mol
InChI Key: FSSCUMFKLXICMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is synthesized using a specific method that involves various chemical reactions. The mechanism of action, biochemical and physiological effects, and advantages and limitations of this compound make it an essential tool for laboratory experiments. In

Mechanism of Action

The mechanism of action of 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the chelation of metal ions. The thiol group in the compound forms a coordination bond with the metal ion, resulting in the formation of a stable complex. This complex can be studied using various analytical techniques, such as UV-Vis spectroscopy, X-ray crystallography, and NMR spectroscopy.
Biochemical and Physiological Effects:
5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has no known biochemical or physiological effects. However, the compound can interact with metal ions in biological systems, which can have various effects on the organism.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its stability, ease of synthesis, and ability to form stable complexes with metal ions. However, the limitations of this compound include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new analytical methods for the detection and quantification of metal ions in various samples. Another direction is the synthesis of new compounds using this compound as a starting material. Additionally, the use of this compound in the development of new pharmaceuticals and materials is an area of interest for future research.

Synthesis Methods

The synthesis of 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves several chemical reactions. The first step involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with 4-methylphenyl hydrazine to produce 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-methylphenylhydrazine. The second step involves the reaction of the intermediate product with thiourea to produce the final product, 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has various scientific research applications. It is used as a ligand in coordination chemistry, which involves the study of the interaction between metal ions and ligands. This compound is also used in the synthesis of other compounds, such as heterocyclic compounds and pharmaceuticals. Furthermore, this compound is used in the development of analytical methods for the detection and quantification of metals in various samples.

properties

Product Name

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Molecular Formula

C14H14ClN5S

Molecular Weight

319.8 g/mol

IUPAC Name

3-(4-chloro-2,5-dimethylpyrazol-3-yl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H14ClN5S/c1-8-4-6-10(7-5-8)20-13(16-17-14(20)21)12-11(15)9(2)18-19(12)3/h4-7H,1-3H3,(H,17,21)

InChI Key

FSSCUMFKLXICMY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C(=NN3C)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C(=NN3C)C)Cl

Origin of Product

United States

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